3-methylpiperidine-2-carboxylic acid hydrochloride
Description
Significance and Research Context in Organic Chemistry
The significance of 3-methylpiperidine-2-carboxylic acid hydrochloride in organic chemistry lies primarily in its role as a chiral building block. The precise arrangement of the methyl and carboxylic acid groups on the piperidine (B6355638) ring creates a unique three-dimensional structure that can be exploited in asymmetric synthesis. The development of methods for the stereoselective synthesis of such substituted piperidines is an active area of research, as these motifs are integral to many natural products and pharmaceutically active compounds. The challenge of controlling the relative and absolute stereochemistry of the two contiguous stereocenters at positions 2 and 3 makes this molecule a benchmark for assessing the efficacy of new synthetic methodologies.
Overview of Piperidine Derivatives as Core Structures in Synthetic Chemistry
Piperidine derivatives are among the most ubiquitous heterocyclic scaffolds in synthetic and medicinal chemistry. prepchem.compsu.edursc.org The piperidine ring is a core component of numerous alkaloids and is present in a wide array of pharmaceutical agents, including analgesics, antipsychotics, and antivirals. whiterose.ac.uk Its prevalence stems from its ability to adopt a stable chair conformation, which can be functionalized in a predictable manner to interact with biological targets such as receptors and enzymes. researchgate.net The synthesis of substituted piperidines is a central theme in organic chemistry, with numerous strategies developed for their construction, including the hydrogenation of pyridine (B92270) precursors, intramolecular cyclization reactions, and various cycloaddition methodologies. nih.govgoogle.com The versatility of the piperidine framework allows chemists to systematically modify its structure to fine-tune the pharmacological properties of a molecule. researchgate.net
Fundamental Structural Features and Inherent Chirality Considerations
The structure of 3-methylpiperidine-2-carboxylic acid is characterized by a six-membered saturated nitrogen-containing ring. The key features are a carboxylic acid group at the C2 position (adjacent to the nitrogen atom) and a methyl group at the C3 position.
The presence of chiral centers at both C2 and C3 gives rise to significant stereochemical complexity. Specifically, the molecule can exist as two pairs of enantiomers, which are diastereomers of each other. These are:
(2R, 3R) and (2S, 3S) enantiomeric pair (trans-isomers)
(2R, 3S) and (2S, 3R) enantiomeric pair (cis-isomers)
The relative orientation of the methyl and carboxylic acid groups (cis or trans) profoundly influences the molecule's conformation and its interactions with other chiral molecules. Controlling this diastereoselectivity and enantioselectivity during synthesis is a primary challenge. Stereoselective synthesis might involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool material. For instance, the asymmetric synthesis of a related compound, (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one, has been achieved from D-phenylglycinol, demonstrating a strategy to control the stereochemistry at the C3 position. researchgate.net The synthesis of specific stereoisomers of substituted pipecolic acids is crucial as the biological activity of such compounds is often dependent on their absolute configuration.
Below is a table summarizing the basic properties of the parent compound, 3-methylpiperidine-2-carboxylic acid.
| Property | Value |
| Molecular Formula | C7H13NO2 |
| Molecular Weight | 143.18 g/mol |
| IUPAC Name | 3-methylpiperidine-2-carboxylic acid |
| Stereocenters | 2 (C2 and C3) |
| Possible Stereoisomers | 4 (2 diastereomeric pairs of enantiomers) |
Properties
CAS No. |
661459-04-7 |
|---|---|
Molecular Formula |
C7H14ClNO2 |
Molecular Weight |
179.6 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 3 Methylpiperidine 2 Carboxylic Acid Hydrochloride
Diverse Synthetic Routes to the 3-Methylpiperidine-2-carboxylic Acid Skeleton
The construction of the 3-methylpiperidine-2-carboxylic acid framework can be achieved through various synthetic avenues, each offering distinct advantages in terms of stereocontrol, efficiency, and scalability.
Catalytic Hydrogenation Strategies for Pyridine (B92270) Ring Reduction
Catalytic hydrogenation of substituted pyridine precursors is a direct and widely employed method for the synthesis of the corresponding piperidine (B6355638) derivatives. This approach typically involves the reduction of a suitably substituted pyridine, such as methyl 3-methylpyridine-2-carboxylate, under a hydrogen atmosphere in the presence of a metal catalyst. The choice of catalyst, solvent, and reaction conditions plays a crucial role in the efficiency and stereoselectivity of the reduction.
Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a commonly used catalyst for this transformation. The hydrogenation of disubstituted pyridines often proceeds with high diastereoselectivity, favoring the formation of the cis-isomer. This selectivity is attributed to the adsorption of the less hindered face of the pyridine ring onto the catalyst surface, leading to the delivery of hydrogen atoms from the same side.
A notable example is the hydrogenation of methyl 3-methylpyridine-2-carboxylate, which yields the corresponding cis-3-methylpiperidine-2-carboxylate with high diastereoselectivity. whiterose.ac.uk The reaction is typically carried out in a protic solvent like ethanol (B145695) under a hydrogen atmosphere.
Table 1: Catalytic Hydrogenation of Methyl 3-Methylpyridine-2-carboxylate
| Entry | Substrate | Catalyst | Solvent | Product | Diastereomeric Ratio (cis:trans) | Yield | Reference |
| 1 | Methyl 3-methylpyridine-2-carboxylate | PtO₂ | Ethanol | cis-Methyl 3-methylpiperidine-2-carboxylate | >20:1 | 86% | whiterose.ac.uk |
Stereoselective Synthesis Approaches for Chiral Induction
Achieving specific stereoisomers of 3-methylpiperidine-2-carboxylic acid is paramount for its application in pharmaceuticals. Stereoselective synthesis can be approached either by directing the formation of a specific diastereomer during the ring synthesis or by postsynthetic modification of an existing stereocenter.
One effective strategy to access the trans-diastereomer, which is often the minor product in catalytic hydrogenation, is through base-mediated epimerization of the more readily available cis-isomer. This process involves the deprotonation of the acidic proton at the C2 position, leading to the formation of an enolate intermediate. Subsequent reprotonation can occur from either face, allowing for equilibration to the thermodynamically more stable isomer. In many substituted piperidines, the trans configuration, where bulky substituents occupy equatorial positions to minimize steric strain, is favored.
For instance, the cis-methyl 3-methylpiperidine-2-carboxylate, obtained from hydrogenation, can be converted to the trans-isomer by treatment with a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS). whiterose.ac.uk The equilibrium generally favors the formation of the trans-diastereomer.
Table 2: Epimerization of cis-Methyl 3-Methylpiperidine-2-carboxylate
| Entry | Substrate | Base | Solvent | Product | Diastereomeric Ratio (trans:cis) | Yield | Reference |
| 1 | cis-Methyl 3-methylpiperidine-2-carboxylate | NaHMDS | Tetrahydrofuran | trans-Methyl 3-methylpiperidine-2-carboxylate | 9:1 | 89% | whiterose.ac.uk |
Multicomponent Reaction Methodologies for Piperidine-2-carboxylic Acid Formation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net These reactions are highly atom-economical and can rapidly generate molecular diversity. Various MCRs have been developed for the synthesis of highly functionalized piperidine scaffolds.
While specific MCRs leading directly to the 3-methylpiperidine-2-carboxylic acid skeleton are not extensively documented, the general principles of MCRs for piperidine synthesis can be considered. For example, aza-Diels-Alder reactions, a type of [4+2] cycloaddition, can be employed in a multicomponent fashion to construct the piperidine ring. Conceptually, a reaction between an amine, an aldehyde, and a diene could lead to a substituted piperidine. The challenge lies in designing the appropriate components and reaction conditions to achieve the desired 3-methyl-2-carboxylic acid substitution pattern with good regioselectivity and stereoselectivity.
Chemoenzymatic and Biocatalytic Synthesis Routes
Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of chiral molecules due to their high selectivity and environmentally benign reaction conditions. Enzymes such as ω-transaminases and imine reductases have been utilized in cascade reactions to produce enantiomerically pure piperidines. researchgate.net
A potential biocatalytic approach to chiral 3-methylpiperidine-2-carboxylic acid could involve a multi-enzyme cascade. For instance, a keto acid could be converted to a chiral amine by a ω-transaminase, which could then undergo an intramolecular cyclization and reduction, possibly catalyzed by an imine reductase, to form the chiral piperidine ring. While this specific application to 3-methylpiperidine-2-carboxylic acid is a conceptual extension, the modularity of biocatalytic cascades offers a promising avenue for the future development of stereoselective syntheses for this and related compounds.
Enantioselective Synthesis and Chiral Resolution Techniques
The biological activity of chiral molecules is often dependent on their absolute stereochemistry. Therefore, methods to obtain enantiomerically pure forms of 3-methylpiperidine-2-carboxylic acid are crucial.
Diastereomeric Salt Formation and Crystallization
Diastereomeric salt formation is a classical and robust method for the resolution of racemic mixtures of chiral carboxylic acids. wikipedia.org The principle of this technique relies on the reaction of the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts.
Unlike enantiomers, which have identical physical properties, diastereomers possess different physical properties, including solubility. wikipedia.org This difference in solubility allows for the separation of the two diastereomeric salts by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from a suitable solvent, leaving the other diastereomer enriched in the mother liquor.
Once the diastereomeric salts are separated, the chiral resolving agent can be removed by treatment with an acid, regenerating the enantiomerically pure carboxylic acid. Common chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine, strychnine, and ephedrine, as well as synthetic chiral amines. The choice of resolving agent and crystallization solvent is critical for a successful resolution and is often determined empirically. This method, while traditional, remains a powerful tool for obtaining enantiopure 3-methylpiperidine-2-carboxylic acid on a preparative scale.
Asymmetric Catalysis in the Synthesis of Chiral Precursors
The stereocontrolled synthesis of 3-methylpiperidine-2-carboxylic acid relies on the generation of chiral piperidine precursors with high enantiomeric purity. Asymmetric catalysis offers powerful strategies to achieve this, often by constructing the chiral heterocyclic ring from achiral starting materials.
One prominent approach involves the asymmetric functionalization of pyridine derivatives. A rhodium-catalyzed asymmetric reductive Heck reaction has been reported for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine and sp2-hybridized boronic acids. snnu.edu.cn This process involves a three-step sequence: partial reduction of pyridine, rhodium-catalyzed asymmetric carbometalation, and a subsequent reduction to yield the desired piperidine. snnu.edu.cn This methodology provides a versatile route to a variety of 3-substituted piperidines with high yield and excellent enantioselectivity. snnu.edu.cn
Another effective strategy is the use of chiral Brønsted acids, such as chiral phosphoric acids (CPAs), to catalyze asymmetric intramolecular cyclizations. whiterose.ac.uk Asymmetric intramolecular aza-Michael reactions, for instance, have become a well-established method for synthesizing nitrogen heterocycles. whiterose.ac.uk The optimization of reaction parameters, including the catalyst, solvent, and temperature, is crucial for achieving high yields and enantioselectivity in the formation of substituted piperidines. whiterose.ac.uk The synthesis of chiral piperidine precursors can also be achieved through asymmetric alkylation of chiral auxiliaries, followed by cyclization and deprotection steps. google.com
| Method | Catalyst/Reagent | Precursor Type | Key Features |
| Asymmetric Reductive Heck | Rhodium Complex | 3-Substituted Tetrahydropyridines | High yield and enantioselectivity from pyridine precursors. snnu.edu.cn |
| Intramolecular aza-Michael | Chiral Phosphoric Acid (CPA) | Substituted Piperidines | Establishes stereocenters during ring formation. whiterose.ac.uk |
| Asymmetric Alkylation | Chiral Auxiliary (e.g., L-camphorsulfonamide) | Chiral Piperidines | Stepwise construction with introduction of a chiral center. google.com |
Kinetic Resolution Strategies
Kinetic resolution is a powerful technique for separating a racemic mixture of chiral molecules by selectively reacting one enantiomer at a faster rate than the other. This approach is particularly useful for obtaining enantiopure piperidine derivatives when an asymmetric synthesis is not feasible or is inefficient.
One strategy involves the kinetic resolution of racemic N-protected piperidines through asymmetric deprotonation. For example, the use of a chiral base system, such as n-butyllithium (n-BuLi) and the chiral ligand sparteine, can effectively resolve N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk This method allows for the isolation of both the unreacted starting material and the 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk
Enzymatic methods also provide a highly selective means for kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the enantioselective acylation or deacetylation of racemic alcohols and amines. researchgate.net For instance, the kinetic resolution of racemic 3-hydroxy-N-methylpiperidine has been achieved through lipase-catalyzed acetylation, followed by an enantio-enrichment step involving deacetylation by the same enzyme. researchgate.net This two-step process can significantly increase the enantiomeric excess of the desired product. researchgate.net Detailed studies on the kinetic resolution of various disubstituted piperidines have revealed that the conformational preference of the substituents (axial vs. equatorial) can have a pronounced effect on the reactivity and selectivity of the acylation process. nih.gov
| Resolution Method | Reagent/Catalyst | Substrate Example | Key Outcome |
| Asymmetric Deprotonation | n-BuLi / Sparteine | N-Boc-2-aryl-4-methylenepiperidines | High e.r. for both recovered starting material and product. whiterose.ac.uk |
| Catalytic Acylation | Chiral Hydroxamic Acids / NHC | Disubstituted Piperidines | High selectivity factors (s > 20) achievable. nih.gov |
| Enzymatic Resolution | Candida antarctica lipase B (CALB) | Racemic 3-hydroxy-N-methylpiperidine | High enantiomeric excess (>97% ee) after two steps. researchgate.net |
Chemical Transformations and Functionalization Strategies of 3-Methylpiperidine-2-carboxylic Acid Hydrochloride
Once the chiral core of this compound is obtained, its functional groups—the carboxylic acid and the piperidine nitrogen—can be further modified to synthesize a diverse range of derivatives.
Carboxylic Acid Functionalization Reactions (e.g., amidation, esterification)
The carboxylic acid moiety is a versatile handle for derivatization, most commonly through amidation and esterification reactions. These transformations are fundamental in peptide synthesis and for modifying the pharmacokinetic properties of drug candidates.
Direct amidation of carboxylic acids with amines is a common transformation, often facilitated by coupling reagents to activate the carboxyl group. mdpi.com A variety of reagents have been developed for this purpose, including borate (B1201080) esters like B(OCH2CF3)3, which can promote the direct synthesis of amides from carboxylic acids and amines. acs.org The use of N,N'-diisopropylcarbodiimide (DIC) is another effective method for promoting amide and ester bond formation. acgpubs.org Derivatization of carboxylic acids with reagents like N-(4-aminophenyl)piperidine has been shown to improve detection sensitivity in analytical techniques such as mass spectrometry. nsf.gov
Esterification can similarly be achieved using various catalytic methods. The choice of catalyst and reaction conditions depends on the specific substrates and desired outcome. mdpi.com These functionalization reactions allow for the coupling of the 3-methylpiperidine-2-carboxylic acid core to a wide array of chemical building blocks.
Piperidine Nitrogen Derivatization
The secondary amine of the piperidine ring is a key site for functionalization, which can significantly influence the biological activity and physical properties of the molecule.
A common modification is N-alkylation. A notable example is the reductive methylation of piperidine-2-carboxylic acid xylidide using formaldehyde (B43269) in a hydrogen atmosphere. google.com This method provides a safer alternative to traditional alkylating agents like dimethyl sulfate. google.com The piperidine nitrogen can also be acylated or coupled with various moieties using standard amide bond formation protocols. nih.gov
Furthermore, the nitrogen is often protected during synthetic sequences to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a frequently used protecting group for the piperidine nitrogen, which can be readily removed under acidic conditions, for example, with trifluoroacetic acid (TFA). acgpubs.orgnih.gov
Methyl Group Transformations on the Piperidine Ring
The direct functionalization of the methyl group at the C3 position of the piperidine ring represents a significant synthetic challenge due to the inertness of the C(sp3)-H bonds. Late-stage functionalization of such groups is a highly sought-after transformation in drug discovery.
While direct, selective transformation of the 3-methyl group is not widely reported, general strategies for C-H functionalization of piperidine rings are emerging. For instance, the Polonovski–Potier reaction can be used to form an endo-cyclic iminium ion, which can then be attacked by a nucleophile. acs.org In the case of a 3-substituted piperidine, this reaction shows little preference for forming the iminium ion at the 2- or 6-position. acs.org Oxidation of methylpiperidine derivatives using reagents like Hg(II)-EDTA can lead to the formation of lactams, indicating that the carbon atoms of the ring can be oxidized, although selectivity can be an issue. researchgate.net Rhodium-catalyzed C-H insertion reactions have also been employed for the site-selective functionalization of piperidine rings, though these methods often target the C-H bonds alpha to the nitrogen. nih.gov Direct and selective chemical transformation of the 3-methyl group itself remains a complex task requiring the development of advanced catalytic systems.
Stereochemical Purity and Enantiomeric Control in Research and Synthesis
Analytical Methodologies for Stereoisomeric Purity Determination
The quantitative analysis of stereoisomers of 3-methylpiperidine-2-carboxylic acid hydrochloride requires specialized analytical techniques capable of differentiating between enantiomers and diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of the enantiomers of chiral compounds. For non-chromophoric compounds like 3-methylpiperidine-2-carboxylic acid, a pre-column derivatization step is often necessary to introduce a chromophore, enabling UV detection. nih.gov A common derivatizing agent is p-toluenesulfonyl chloride (PTSC), which reacts with the amine to form a UV-active derivative. nih.gov
The separation is achieved using a chiral stationary phase (CSP), such as a Chiralpak AD-H column. nih.govnih.gov The mobile phase composition is critical for achieving baseline separation. nih.gov A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol (B145695) or isopropanol, often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape and resolution. nih.govnih.govmdpi.com
Table 1: Illustrative Chiral HPLC Parameters for Piperidine (B6355638) Derivatives
| Parameter | Condition |
|---|---|
| Column | Chiralpak AD-H (or similar cellulose/amylose-based CSP) |
| Mobile Phase | n-Hexane:Ethanol with 0.1% Diethylamine |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 228-230 nm (after derivatization) |
| Derivatizing Agent | p-Toluenesulfonyl chloride (PTSC) |
This table presents typical starting conditions for the chiral HPLC analysis of piperidine-based compounds. Actual conditions for this compound would require specific method development and validation.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) offers another powerful method for enantiomeric separation. This technique typically involves the use of capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz For a compound like 3-methylpiperidine-2-carboxylic acid, derivatization is essential to increase its volatility for GC analysis. The carboxylic acid and the secondary amine functionalities are usually converted to more volatile esters and amides, respectively.
The choice of cyclodextrin (B1172386) derivative for the CSP is crucial for achieving separation. These macromolecules create a chiral environment where the enantiomers of the analyte can form transient diastereomeric complexes with differing stabilities, leading to different retention times. gcms.cz
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity through the use of chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs). nih.gov These reagents form diastereomeric complexes with the enantiomers of the analyte, resulting in separate, observable signals in the NMR spectrum (typically ¹H or ¹³C NMR). nih.gov
For carboxylic acids and amines, chiral crown ethers or BINOL-based amino alcohols have proven effective as CSAs. nih.govnih.gov For instance, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid can protonate piperidines, and the resulting association leads to substantial enantiomeric discrimination in the NMR spectra. nih.gov The difference in the chemical shifts (ΔΔδ) between the signals for the two enantiomers allows for the direct integration and quantification of the enantiomeric excess (% ee). nih.gov
Strategies for Maintaining Stereochemical Integrity During Synthesis and Derivatization
Preserving the stereochemical purity of this compound throughout synthetic manipulations is critical. Undesired epimerization or racemization can compromise the integrity of the final product. Key strategies focus on the careful selection of reaction conditions and protecting groups.
During derivatization for analytical purposes, such as esterification of the carboxylic acid or acylation of the amine, mild conditions are employed to prevent racemization at the C2 position. Reactions should be run at low temperatures with non-basic or sterically hindered basic conditions where possible.
In synthetic sequences, the piperidine nitrogen is often protected, for example, as a tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) carbamate. These protecting groups can influence the reactivity and stereochemical outcome of subsequent reactions. For instance, hydrogenation of a precursor pyridine (B92270) to form the piperidine ring is a common synthetic step. google.com The choice of catalyst (e.g., palladium on carbon) and reaction conditions (temperature, pressure) must be optimized to favor the formation of the desired diastereomer and prevent isomerization of existing chiral centers. google.comwhiterose.ac.uk
Influence of Absolute Stereochemistry on Synthetic Utility
The absolute stereochemistry of the four isomers of 3-methylpiperidine-2-carboxylic acid dictates their utility as chiral building blocks in organic synthesis. Each stereoisomer presents a unique three-dimensional arrangement of its functional groups (carboxylic acid, secondary amine, and methyl group), which is crucial for its application in the synthesis of complex target molecules, particularly those with biological activity.
For example, piperidine scaffolds are prevalent in pharmaceuticals. tmc.edunih.gov The specific (R) or (S) configuration at the C2 and C3 positions determines the spatial orientation of substituents, which is fundamental for molecular recognition and binding to biological targets like enzymes or receptors. researchgate.net In the synthesis of complex alkaloids or pharmaceutical agents, using an enantiomerically pure isomer of 3-methylpiperidine-2-carboxylic acid ensures that the subsequent synthetic steps proceed with a high degree of stereocontrol, ultimately leading to a single, desired stereoisomer of the final product. This avoids the need for costly and often difficult separation of isomers at later stages of the synthesis.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| p-toluenesulfonyl chloride |
| (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid |
| tert-butoxycarbonyl |
| fluorenylmethyloxycarbonyl |
Applications As a Chiral Building Block and Precursor in Advanced Organic Synthesis
Role in the Synthesis of Complex Heterocyclic Compounds
3-Methylpiperidine-2-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of a variety of complex heterocyclic compounds, particularly those featuring fused or spirocyclic ring systems. The inherent chirality and functional group handles—the secondary amine and the carboxylic acid—allow for sequential and diastereoselective transformations to build molecular complexity.
The piperidine (B6355638) ring can be annulated with other heterocyclic systems to generate novel fused scaffolds. For instance, derivatives of piperidine-2-carboxylic acid can be elaborated into piperidine derivatives fused with oxygen heterocycles through stereoselective cyclization reactions. researchgate.net The carboxylic acid functionality provides a convenient point for derivatization, enabling the formation of amides, esters, and other functional groups that can participate in subsequent cyclization reactions. vulcanchem.com This strategy is particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. vulcanchem.com
The synthesis of fused tricyclic heterocycles containing a piperidine or piperazine (B1678402) ring has been explored for the development of potential multireceptor atypical antipsychotics. nih.gov While not specifically mentioning the 3-methyl derivative, these synthetic strategies often rely on the functional handles present in piperidine carboxylic acids to construct the final complex structures. The presence of the methyl group in 3-methylpiperidine-2-carboxylic acid can introduce additional stereochemical control and modulate the biological activity of the resulting fused heterocycles.
| Precursor | Reaction Type | Product | Reference |
| tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone | Alkylation and Cyclization | N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles | researchgate.net |
| 1,4-diacetylbenzene and benzaldehyde | Claisen-Schmidt condensation and subsequent cyclizations | Pyridine (B92270), pyrimidine, and pyran derivatives | longdom.org |
| 2-chloroquinoline-3-carbaldehydes and piperidine | Nucleophilic substitution and further derivatization | (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides | mdpi.com |
Utility in Asymmetric Synthesis as a Chiral Auxiliary or Ligand Component
The inherent chirality of this compound makes it a valuable tool in asymmetric synthesis, where it can be employed as a chiral auxiliary to control the stereochemical outcome of reactions. The rigid piperidine ring can effectively shield one face of a reacting molecule, leading to high diastereoselectivity.
While direct examples of this compound as a chiral auxiliary are not extensively documented in readily available literature, the principle is well-established with other chiral piperidine and pyrrolidine (B122466) derivatives. For instance, chiral β-enamino esters bearing a chiral auxiliary on the nitrogen atom have been used in diastereoselective reductions to create contiguous stereogenic centers. The iron chiral auxiliary [(η5-C5H5)Fe(CO)(PPh3)] has been effectively used to control the stereochemistry of acyl ligands in a variety of carbon-carbon bond-forming reactions. iupac.org
The synthesis of chiral piperidine derivatives often involves the use of chiral auxiliaries to direct the stereoselective formation of the piperidine ring itself. Once formed, these chiral piperidine building blocks, such as 3-methylpiperidine-2-carboxylic acid, can then be used to impart chirality in subsequent synthetic steps. The development of racemization-free coupling reagents is also crucial in peptide synthesis where chiral amino acids, including cyclic ones like piperidine carboxylic acids, are incorporated. rsc.org
| Chiral Auxiliary/Reagent | Reaction Type | Application | Key Feature | Reference |
| Chiral β-enamino esters | Diastereoselective reduction | Synthesis of chiral pyrrolidine and piperidine 2-substituted acetates | Creation of two contiguous stereogenic centers | researchgate.net |
| Iron chiral auxiliary | Asymmetric synthesis | Control of stereochemistry in reactions of attached acyl ligands | Powerful stereochemical control | iupac.org |
| Racemization-free coupling reagents | Amide and peptide synthesis | Enantioselective synthesis of chiral amides and peptides | Low cost and low toxicity | rsc.org |
Integration into the Synthesis of Bioactive Scaffolds (focus on synthetic methodology)
The piperidine scaffold is a common motif in a vast array of bioactive natural products and synthetic pharmaceuticals. nih.gov this compound serves as a valuable precursor for the synthesis of these bioactive scaffolds, with the synthetic methodology often revolving around the strategic functionalization of its carboxylic acid and amine groups.
The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid often involves multi-step organic reactions with careful control of stereochemistry. vulcanchem.com This chiral building block can then be incorporated into larger molecules. For example, N-protected derivatives, such as the Boc- or Fmoc-protected versions, are particularly useful in solid-phase peptide synthesis. vulcanchem.com These protecting groups allow for controlled and selective peptide bond formation while maintaining the stereochemical integrity of the piperidine core. vulcanchem.com
The development of novel synthetic routes to enantiomerically enriched 3-substituted piperidines is an active area of research. snnu.edu.cn One such approach involves a rhodium-catalyzed asymmetric reductive Heck reaction to create 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. snnu.edu.cn These methods provide access to a wide variety of chiral piperidine building blocks for the synthesis of bioactive molecules. The synthesis of three-dimensional scaffolds for medicinal chemistry applications often utilizes piperidine-based starting materials to create novel tricyclic structures with potential biological activity. researchgate.net
| Synthetic Strategy | Starting Material | Target Scaffold | Application | Reference |
| Multi-step synthesis with stereochemical control | Pyridine derivatives | (2S,3S)-2-methylpiperidine-3-carboxylic acid | Building block for bioactive molecules | vulcanchem.com |
| Rh-catalyzed asymmetric reductive Heck reaction | Phenyl pyridine-1(2H)-carboxylate and boronic acids | Enantioenriched 3-substituted piperidines | Precursors for clinically used materials | snnu.edu.cn |
| Solid-phase synthesis | Ethyl 4-oxopiperidine-1-carboxylate | Tricyclic triazole and piperidine fused scaffolds | Privileged structures in medicinal chemistry | researchgate.net |
Development of Novel Organocatalysts and Metal Ligands
While specific examples of organocatalysts and metal ligands derived directly from this compound are not widely reported, the structural features of this compound make it a promising candidate for such applications. The development of chiral organocatalysts and ligands for transition metal catalysis is a rapidly advancing field, and piperidine-based structures are frequently employed.
Chiral phosphoric acids are a prominent class of organocatalysts used in a variety of asymmetric reactions. whiterose.ac.uk The synthesis of novel α,β-dipeptides as chiral organocatalysts for asymmetric Michael addition reactions has also been explored. mdpi.com The rigid piperidine backbone of 3-methylpiperidine-2-carboxylic acid could serve as a scaffold for the development of new classes of organocatalysts, where the carboxylic acid and amine functionalities can be modified to introduce catalytically active groups. The stereocenters on the piperidine ring would provide the necessary chiral environment to induce enantioselectivity.
In the realm of metal-catalyzed reactions, guanidine-based ligands have shown great potential. researchgate.net The amine group of 3-methylpiperidine-2-carboxylic acid could be converted to a guanidine (B92328) to create a novel chiral ligand for transition metals. The coordination of such a ligand to a metal center could lead to catalysts for a range of organic transformations. Transition metal complexes with Schiff base ligands derived from various aldehydes and amines have also been synthesized and shown to have catalytic and antimicrobial activities. semanticscholar.org
| Catalyst/Ligand Type | Potential Precursor | Potential Application | Key Feature |
| Chiral Phosphoric Acid | 3-Methylpiperidine-2-carboxylic acid derivative | Asymmetric reactions | Chiral backbone for catalyst design |
| Chiral Dipeptide Organocatalyst | 3-Methylpiperidine-2-carboxylic acid | Asymmetric Michael additions | Rigid scaffold for stereocontrol |
| Chiral Guanidine Ligand | 3-Methylpiperidine-2-carboxylic acid | Transition metal catalysis | N-donor ligand with a chiral backbone |
| Chiral Schiff Base Ligand | 3-Methylpiperidine-2-carboxylic acid | Catalysis and antimicrobial applications | Tunable electronic and steric properties |
Contributions to Retrosynthetic Strategies for Natural Products and Analogues
The piperidine ring is a key structural feature in a multitude of natural products, particularly alkaloids. Retrosynthetic analysis of these complex molecules often identifies simple, chiral piperidine derivatives as key building blocks. While direct retrosynthetic analyses that specifically disconnect to this compound are not commonly found in the literature, the general strategies for the synthesis of piperidine-containing natural products highlight the importance of such precursors.
The synthesis of piperidine-related alkaloids often involves the use of chiral building blocks to establish the stereochemistry of the final product. For example, a C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester has been used as a versatile chiral building block for the synthesis of trans-2,6-disubstituted piperidine alkaloids. This approach relies on the desymmetrization of the chiral piperidine precursor to introduce the desired substituents with high stereocontrol.
The enantioselective multistage synthesis of complex piperidine derivatives, such as (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, often involves a key one-pot azide (B81097) reductive cyclization of an aldehyde. nih.gov This highlights the importance of acyclic precursors that can be cyclized to form the piperidine ring with the desired stereochemistry. The retrosynthesis of such molecules would lead back to these acyclic precursors, which in turn could be derived from simpler chiral building blocks.
Spectroscopic and Crystallographic Characterization in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-methylpiperidine-2-carboxylic acid hydrochloride.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the proton on the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a downfield chemical shift. The protons on the piperidine (B6355638) ring will resonate in the aliphatic region, with their specific shifts and multiplicities determined by their position relative to the methyl and carboxyl substituents and their stereochemical orientation. The methyl group protons will typically appear as a doublet at an upfield chemical shift.
The ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the lowest field. The carbons of the piperidine ring (C2, C3, C4, C5, C6) will have characteristic shifts, with C2 and C3 being influenced by the electron-withdrawing carboxylic acid and the methyl group, respectively. The methyl carbon will be observed at the highest field (most shielded).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COOH | ~10-13 (broad s) | ~170-180 |
| H2/C2 | ~3.5-4.0 | ~55-65 |
| H3/C3 | ~2.0-2.5 | ~30-40 |
| Ring CH₂ | ~1.5-2.0 | ~20-30 |
| -CH₃ | ~0.9-1.2 (d) | ~15-20 |
| N-H | ~8-9 (broad s) | - |
Note: These are predicted values and can vary based on solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D NMR and determining the molecule's connectivity and stereochemistry. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the piperidine ring, allowing for the tracing of the ring's proton sequence. For instance, the proton at C2 would show a cross-peak with the proton at C3. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH, CH₂, and CH₃ group will produce a cross-peak, linking the ¹H and ¹³C chemical shifts.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.net This is the primary NMR method for determining the stereochemistry of the molecule, such as the relative orientation (cis or trans) of the methyl group at C3 and the carboxylic acid group at C2.
Vibrational Spectroscopy for Molecular Structure and Conformation
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule and its conformational properties.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, key expected absorptions include a broad band for the O-H stretch of the carboxylic acid, N-H stretching bands for the piperidinium ion, C-H stretching for the aliphatic ring and methyl group, and a strong absorption for the C=O (carbonyl) stretch. researchgate.netgazi.edu.tr
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from the molecule. While C=O and O-H groups give strong signals in IR, C-C bonds and other symmetric vibrations often produce strong signals in Raman spectra. The Raman spectrum would help confirm the structure of the piperidine ring and the presence of the methyl substituent. researchgate.netgazi.edu.tr
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H stretch | 3300-2500 (broad) | Weak | Carboxylic acid |
| N-H stretch | ~3000-2700 | - | Piperidinium ion |
| C-H stretch | 2980-2850 | Strong | Aliphatic (ring and methyl) |
| C=O stretch | ~1730-1700 | Moderate | Carboxylic acid carbonyl |
| N-H bend | ~1600-1550 | - | Piperidinium ion |
| C-N stretch | ~1250-1020 | Moderate | Piperidine ring |
| C-C stretch | - | Strong | Piperidine ring skeleton |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. chemguide.co.uk For this compound, the molecular formula of the free base is C₇H₁₃NO₂.
In techniques like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺. The analysis of the fragmentation pattern in tandem MS (MS/MS) provides evidence for the structure. lew.ro Common fragmentation pathways for this molecule would include:
Loss of the carboxylic acid group: A neutral loss of COOH (45 Da). libretexts.org
Decarboxylation: A neutral loss of CO₂ (44 Da).
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, which is a common fragmentation pathway for amines. libretexts.org
Cleavage of the piperidine ring: Ring-opening reactions can lead to a variety of smaller fragment ions.
Table 3: Predicted Mass Spectrometry Fragments for 3-methylpiperidine-2-carboxylic acid (Free Base)
| m/z (mass-to-charge ratio) | Possible Fragment Ion | Description |
|---|---|---|
| 144.10 | [C₇H₁₄NO₂]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 126.09 | [M+H - H₂O]⁺ | Loss of water |
| 98.09 | [M+H - COOH - H]⁺ | Loss of carboxylic acid group |
| 100.11 | [M+H - CO₂]⁺ | Loss of carbon dioxide |
Note: The m/z values are for the protonated free base, C₇H₁₃NO₂.
Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of a molecule's absolute stereochemistry and provides detailed information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
Despite the importance of this technique, publicly accessible single-crystal X-ray diffraction data for this compound is not currently available in academic or structural databases. The successful application of this method requires the growth of a high-quality single crystal of the compound, which can be a challenging and time-consuming process.
Were such data available, it would provide invaluable information, including:
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell, which is the basic repeating unit of the crystal.
Atomic Coordinates: The precise position of each atom within the unit cell, which allows for the construction of the molecule's three-dimensional structure.
Intermolecular Interactions: Details of hydrogen bonding and other non-covalent interactions that dictate the packing of molecules in the crystal lattice.
The determination of the absolute stereochemistry at the C2 and C3 chiral centers would be a critical outcome of such an analysis, confirming the specific spatial arrangement of the carboxylic acid and methyl groups on the piperidine ring. This information is crucial for understanding the compound's biological activity and its interactions with chiral environments, such as enzymes and receptors.
Computational and Theoretical Investigations of 3 Methylpiperidine 2 Carboxylic Acid Hydrochloride
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-methylpiperidine-2-carboxylic acid hydrochloride at the atomic level. Methods like Density Functional Theory (DFT) and ab initio calculations provide a robust framework for analyzing the molecule's electronic structure, conformational landscape, and spectroscopic signatures. researchgate.nettandfonline.com DFT, in particular, is widely employed for its balance of accuracy and computational efficiency in studying piperidine (B6355638) derivatives. rsc.orgmdpi.com
Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For this compound, DFT calculations can map the electron density distribution, identify molecular orbitals, and predict electronic properties. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A larger gap suggests higher stability and lower reactivity. tandfonline.com
The molecular electrostatic potential (MEP) surface can also be calculated to identify electron-rich and electron-poor regions, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. tandfonline.com In the protonated form (hydrochloride salt), the positive charge on the nitrogen atom significantly influences the electronic distribution across the piperidine ring and the carboxylic acid group.
Table 1: Predicted Electronic Properties of this compound (Illustrative) This table presents theoretical data extrapolated from typical DFT calculations on similar substituted piperidines.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 6.7 eV | Indicates chemical stability and resistance to electronic excitation. |
| Dipole Moment | 8.5 D | Measures the polarity of the molecule, influenced by the hydrochloride salt form. |
Conformational Analysis and Energy Minima
The non-planar structure of the piperidine ring allows for various conformations, primarily the chair, boat, and twist-boat forms. For substituted piperidines like 3-methylpiperidine-2-carboxylic acid, the substituents (methyl and carboxylic acid groups) can occupy either axial or equatorial positions on the ring. nih.govrsc.org
Computational conformational analysis involves calculating the potential energy surface of the molecule to identify stable conformers (energy minima). acs.org Due to steric hindrance, the chair conformation is generally the most stable for piperidine rings. The relative stability of different diastereomers depends on the energetic penalties of axial versus equatorial substituent placement. Generally, bulky groups prefer the equatorial position to minimize steric strain (1,3-diaxial interactions).
For this compound, several cis and trans isomers are possible. Quantum chemical calculations can determine the relative energies of these conformers, predicting the most abundant form at equilibrium. rsc.org The protonation of the nitrogen atom also influences conformational preferences due to electrostatic interactions. nih.gov
Table 2: Relative Energies of Plausible Chair Conformers of this compound (Illustrative) This table is a theoretical representation based on conformational studies of related methyl- and carboxyl-substituted piperidines.
| Isomer | Methyl Position | Carboxylic Acid Position | Relative Energy (kcal/mol) | Predicted Population (%) |
| cis | Equatorial | Axial | 2.1 | 3.5 |
| cis | Axial | Equatorial | 1.5 | 8.8 |
| trans | Equatorial | Equatorial | 0.0 | 87.5 |
| trans | Axial | Axial | 4.5 | 0.2 |
Prediction of Spectroscopic Parameters
Theoretical calculations are invaluable for interpreting experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. tandfonline.comresearchgate.net By calculating the magnetic shielding tensors for each nucleus, one can predict ¹H and ¹³C NMR chemical shifts for different conformers. researchgate.netnih.gov These predictions can help in the assignment of complex experimental spectra and in confirming the dominant solution-state conformation of the molecule. acs.orgchemicalbook.com
Similarly, by calculating the vibrational frequencies, theoretical IR spectra can be generated. tandfonline.com Comparing the computed spectrum with the experimental one allows for the assignment of specific vibrational modes to the observed absorption bands, providing detailed information about the molecule's functional groups and bonding. mdpi.com
Molecular Dynamics and Simulation Studies
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, providing a view of conformational changes, solvent interactions, and transport properties. nih.gov
For this compound, an MD simulation in an explicit solvent (like water) could reveal the stability of its different conformations, the dynamics of the piperidine ring puckering, and the nature of its interactions with surrounding solvent molecules through hydrogen bonding. researchgate.net Such simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment. Parameters derived from these simulations, such as the root-mean-square deviation (RMSD), can quantify the conformational stability of the molecule. researchgate.nettandfonline.com
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key structures such as transition states and intermediates can be identified. acs.org This allows for the determination of activation energies and reaction pathways.
For 3-methylpiperidine-2-carboxylic acid, a proline analogue, computational studies could elucidate mechanisms of reactions such as esterification of the carboxylic acid, N-alkylation, or reactions involving the piperidine ring itself. researchgate.netnih.gov For instance, DFT calculations can model the step-by-step process of a reaction, providing geometric and energetic details of the transition state, which is often impossible to observe experimentally. acs.org
Prediction of Reactivity and Selectivity in Organic Reactions
Building on mechanistic insights, computational chemistry can predict the reactivity and selectivity (chemo-, regio-, and stereoselectivity) of organic reactions. Reactivity indices derived from DFT, such as Fukui functions or local softness, can identify the most reactive sites within the this compound molecule.
For example, in a reaction involving the piperidine ring, computational models could predict whether a reagent would preferentially attack a specific carbon atom. In reactions that can produce multiple stereoisomers, the calculated activation energies for the different pathways leading to each isomer can predict the major product. nih.gov This predictive power is highly valuable in synthetic chemistry for designing efficient and selective synthetic routes. nih.gov
Emerging Research Directions and Future Perspectives
Novel Catalytic Applications and Sustainable Synthesis Methods
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. mdpi.com Future research on 3-methylpiperidine-2-carboxylic acid will likely focus on moving beyond traditional multi-step syntheses toward more sustainable and elegant catalytic strategies.
Biocatalysis and Chemo-enzymatic Approaches: Enzymes offer unparalleled stereoselectivity, a crucial aspect for synthesizing specific isomers of 3-methylpiperidine-2-carboxylic acid. Chemo-enzymatic methods, which combine the advantages of chemical synthesis with biocatalysis, are particularly promising. nih.gov For instance, a potential strategy could involve the use of amine oxidases and ene-reductases in a cascade reaction to convert readily available pyridine (B92270) precursors into stereo-defined piperidines. nih.gov This approach offers a route to chiral piperidines under mild, aqueous conditions, significantly reducing the environmental impact.
Advanced Catalytic Systems: Recent advances in catalysis for piperidine (B6355638) synthesis have highlighted the use of various metal catalysts. nih.gov Heterogeneous cobalt-based catalysts, for example, have been used for the acid-free hydrogenation of pyridine derivatives in water, offering a greener alternative to traditional methods. nih.gov Similarly, rhodium and palladium catalysts have proven effective for the chemoselective hydrogenation of functionalized pyridines, a strategy that could be adapted for the synthesis of 3-methylpiperidine-2-carboxylic acid precursors. nih.gov These methods often proceed under milder conditions and with higher functional group tolerance.
Green Chemistry Principles: The application of green chemistry principles, such as the use of microwave-assisted synthesis, can dramatically reduce reaction times and improve yields. mdpi.commdpi.com Microwave irradiation can facilitate key cyclization or functionalization steps in the synthesis of piperidine derivatives, often with reduced solvent usage. mdpi.com The exploration of such techniques for the synthesis of 3-methylpiperidine-2-carboxylic acid could lead to more cost-effective and scalable production methods.
| Methodology | Key Advantages | Potential Application for 3-methylpiperidine-2-carboxylic acid | Reference |
|---|---|---|---|
| Chemo-enzymatic Synthesis | High stereoselectivity, mild reaction conditions, aqueous solvent. | Asymmetric synthesis of specific diastereomers. | nih.gov |
| Heterogeneous Catalysis (e.g., Co, Rh) | Catalyst recyclability, high yield, potential for acid-free conditions. | Sustainable hydrogenation of pyridine precursors. | nih.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced solvent volume. | Acceleration of key synthetic steps. | mdpi.commdpi.com |
Flow Chemistry and Automated Synthesis Integration
Flow chemistry, or continuous-flow synthesis, is revolutionizing the production of fine chemicals and pharmaceuticals by offering superior control over reaction parameters, enhanced safety, and seamless scalability. acs.org
The synthesis of piperidine derivatives has been successfully demonstrated in flow reactors. acs.orgorganic-chemistry.org These systems allow for precise control of temperature, pressure, and reaction time, often leading to higher yields and diastereoselectivities than equivalent batch processes. acs.org For the synthesis of 3-methylpiperidine-2-carboxylic acid, a continuous-flow protocol could enable the rapid and scalable production of enantioenriched intermediates. acs.org Furthermore, electroreductive cyclization in a flow microreactor has been shown to be an efficient method for producing piperidines, offering a powerful tool for constructing the core ring system. researchgate.net
The integration of automated synthesis platforms with flow chemistry setups represents a significant leap forward. Such systems can perform multi-step syntheses, purifications, and analyses with minimal human intervention. This automation would be invaluable for creating libraries of 3-methylpiperidine-2-carboxylic acid derivatives for high-throughput screening in drug discovery programs.
Exploration of Diverse Derivatization Opportunities for New Chemical Entities
3-methylpiperidine-2-carboxylic acid hydrochloride is a bifunctional molecule, possessing both a secondary amine and a carboxylic acid. These functional groups serve as versatile handles for derivatization, allowing for the creation of a wide array of new chemical entities (NCEs). thermofisher.com
Carboxylic Acid Modifications: The carboxylic acid can be converted into a variety of functional groups, including esters, amides, and acyl hydrazides. thermofisher.com This allows for the introduction of diverse substituents to probe interactions with biological targets and modulate physicochemical properties like solubility and cell permeability.
N-Substitution: The secondary amine of the piperidine ring can be functionalized through alkylation, acylation, or sulfonylation. This position is often crucial for tuning the pharmacological profile of piperidine-containing drugs.
Scaffold for Peptide Synthesis: As an amino acid analog, it can be incorporated into peptides to introduce conformational constraints or to create peptidomimetics with improved stability and pharmacokinetic properties. vulcanchem.com
The systematic exploration of these derivatization pathways can generate compound libraries for screening against various therapeutic targets. The inherent three-dimensionality of the sp³-rich piperidine scaffold is highly desirable in modern drug design, as it allows for better exploration of protein binding pockets compared to flat, aromatic structures. univ.kiev.ua
Advanced Computational Design of Novel 3-Methylpiperidine-2-carboxylic Acid Derivatives
Computational chemistry and molecular modeling have become indispensable tools in drug discovery, enabling the rational design of molecules with desired properties and activities. sysrevpharm.orgresearchgate.net These in silico methods can significantly accelerate the design-synthesis-test cycle.
Structure-Based and Ligand-Based Design: For a known biological target, structure-based drug design (SBDD) techniques like molecular docking can be used to predict how derivatives of 3-methylpiperidine-2-carboxylic acid might bind. nih.govresearchgate.net These simulations can guide the selection of substituents on the carboxyl and amine groups to maximize binding affinity and selectivity. nih.gov In cases where the target structure is unknown, ligand-based methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to identify the key structural features responsible for biological activity. benthamscience.comnih.gov
Predictive Modeling: Computational tools can also predict various properties of designed molecules, including ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. This early-stage in silico screening helps to prioritize the synthesis of compounds with a higher probability of success in later developmental stages, saving time and resources. nih.gov
| Computational Method | Application | Objective for Derivative Design | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding mode and affinity in a target's active site. | Guide substituent selection for enhanced potency. | nih.govresearchgate.net |
| QSAR | Correlating chemical structure with biological activity. | Predict the activity of unsynthesized analogs. | benthamscience.comnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex. | Assess binding stability and key interactions over time. | nih.govresearchgate.net |
Synergistic Approaches Combining Synthetic and Computational Methodologies
The most powerful approach for future research involves the tight integration of computational design with advanced synthetic methodologies. nih.govmdpi.com This synergistic workflow creates an efficient, iterative cycle for the discovery of novel bioactive compounds.
An exemplary research program could begin with the computational design of a virtual library of 3-methylpiperidine-2-carboxylic acid derivatives targeting a specific protein. researchgate.net The most promising candidates, prioritized by their predicted binding affinity and drug-like properties, would then be synthesized. nih.gov The synthesis could employ automated flow chemistry for rapid and efficient production. The synthesized compounds would then be subjected to biological testing.
The experimental results from this testing are then fed back to refine the computational models. nih.gov This feedback loop enhances the predictive power of the in silico tools, leading to better designs in subsequent rounds. This integrated approach not only accelerates the discovery of lead compounds but also deepens the understanding of structure-activity relationships, guiding the development of NCEs with optimized therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for 3-methylpiperidine-2-carboxylic acid hydrochloride, and how do reaction conditions affect yields?
- Methodological Answer : A common route involves alkylation of picolinic acid derivatives. For instance, reacting 3-methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) generates a dianion that undergoes C-alkylation with alkyl halides (e.g., 3-chlorobenzyl chloride) . Yields depend on reaction temperature (typically −78°C to room temperature), solvent polarity (e.g., THF), and stoichiometric control of LDA. Post-reaction, hydrochloric acid is used to protonate the product, forming the hydrochloride salt. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended. Reported yields range from 50–75% depending on substituent reactivity .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles to prevent skin/eye contact. Use NIOSH-approved respirators (e.g., P95 for dust; OV/AG/P99 cartridges for vapor) in poorly ventilated areas .
- Storage : Store at 2–8°C in airtight containers, away from moisture and incompatible materials (e.g., strong oxidizers). Ensure fume hoods are used during weighing or handling to minimize aerosol formation .
- Spill Management : Avoid dry sweeping; use damp cloths or HEPA vacuums. Dispose of waste via licensed hazardous waste contractors to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported toxicity data for this compound?
- Methodological Answer : Current safety data sheets (SDS) indicate no carcinogenicity (IARC/ACGIH/NTP/OSHA classifications) but lack acute toxicity data . To address gaps:
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2).
- Perform dose-response studies in rodent models (OECD TG 420/423) to establish LD₅₀ and NOAEL values.
- Cross-reference with structurally similar compounds (e.g., piperidine derivatives) to infer potential hazards .
Q. What advanced analytical techniques are suitable for characterizing impurities in this compound?
- Methodological Answer :
- HPLC-MS : Use a C18 column (3.5 µm, 150 mm × 4.6 mm) with 0.1% formic acid in water/acetonitrile (gradient: 5–95% ACN over 20 min). Detect impurities at λ = 254 nm; confirm structures via ESI-MS in positive ion mode .
- NMR : Assign peaks using ¹H/¹³C NMR (D₂O or DMSO-d₆). Key signals: piperidine ring protons (δ 2.5–3.5 ppm), carboxylic acid (δ 170–175 ppm for ¹³C) .
- XRD : Resolve hydrochloride salt crystallinity and polymorphism. Compare with Cambridge Structural Database entries for validation .
Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform forced degradation studies (0.1 M HCl/NaOH, 40°C). Monitor decomposition via HPLC. Hydrochloride salts generally exhibit enhanced aqueous solubility but may hydrolyze in alkaline conditions (>pH 9) .
- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds. Store samples at −20°C for long-term stability (≥5 years) .
Key Considerations for Experimental Design
- Contradictions in Evidence : While SDS documents classify the compound as non-carcinogenic, reproductive toxicity and mutagenicity data are absent. Researchers should prioritize gap-filling studies .
- Novel Applications : Explore its use as a chiral building block in peptidomimetics or as a ligand in asymmetric catalysis, leveraging its rigid piperidine backbone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
